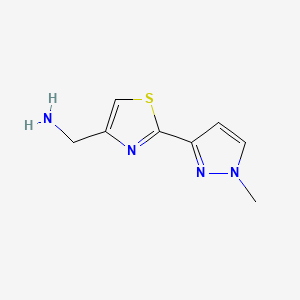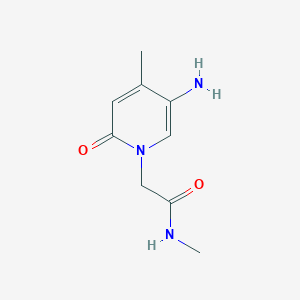
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is an organic compound with the molecular formula C9H17BrO2. This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 1-methoxypropan-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane typically involves the bromination of a cyclopentane derivative followed by the introduction of the 1-methoxypropan-2-yl group. One common method involves the reaction of cyclopentanol with hydrobromic acid to form 1-bromocyclopentane. This intermediate is then reacted with 1-methoxypropan-2-ol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include cyclopentane derivatives with various functional groups.
Oxidation: Products include cyclopentanone, cyclopentanoic acid, and other oxidized derivatives.
Reduction: Products include cyclopentane derivatives with reduced substituents.
Scientific Research Applications
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxynaphthalene: A similar compound with a naphthalene ring instead of a cyclopentane ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an ethane backbone with similar functional groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: A compound with a similar methoxypropan-2-yl group but different overall structure .
Uniqueness
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is unique due to its specific combination of a cyclopentane ring with a bromine atom and a methoxypropan-2-yl group
Properties
Molecular Formula |
C9H17BrO2 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-bromo-2-(1-methoxypropan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C9H17BrO2/c1-7(6-11-2)12-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
TVUKLRSZXOTSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)


![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)




![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)

![(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B13639091.png)

